1-Methyl-2-thiophen-2-ylbenzimidazole
Description
Properties
CAS No. |
3878-25-9 |
|---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
1-methyl-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C12H10N2S/c1-14-10-6-3-2-5-9(10)13-12(14)11-7-4-8-15-11/h2-8H,1H3 |
InChI Key |
GOYUQGHNWFXXBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CS3 |
solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Proline-Catalyzed Green Synthesis
Recent advances emphasize environmentally benign protocols. The PMC study demonstrates a one-pot condensation of N-methyl-o-phenylenediamine with 2-thiophenecarboxaldehyde using L-proline (20 mol%) in ethanol at 80°C. This method circumvents harsh acids, instead leveraging hydrogen peroxide (H₂O₂) as an oxidant to facilitate cyclization. After 8 hours, the reaction mixture is cooled, filtered, and recrystallized from ethanol to afford the target compound in 75% yield.
Mechanistic Insights :
L-Proline acts as a bifunctional catalyst, activating both the aldehyde (via enamine formation) and the diamine (via hydrogen bonding). This dual activation lowers the activation energy, enabling efficient imidazole ring closure.
Solvent and Crystallization Optimization
Solvent Screening for Purification
Crystallization solvents critically influence purity and yield. Linear alkyl ethers (e.g., methyl tert-butyl ether, MTBE) and toluene exhibit optimal solubility profiles for 1-methyl-2-thiophen-2-ylbenzimidazole, enabling >80% recovery with <0.10% regioisomeric impurities. Co-solvents like butanol (10–20% v/v) enhance crystal morphology, reducing occluded impurities during cooling (Table 1).
Table 1. Solvent Systems for Crystallization
| Solvent | Co-Solvent | Temp. Range (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| MTBE | None | 50→10 | 78 | 99.85 |
| Toluene | Butanol | 60→15 | 82 | 99.90 |
| Diisopropyl ether | Heptane | 45→5 | 70 | 99.70 |
Seeding and Temperature Gradients
Seeding with pure crystals (≤0.05% impurities) ensures controlled nucleation. A temperature gradient from 50°C to 10°C over 2 hours, followed by a 1-hour hold, maximizes crystal growth while excluding residual solvents.
Analytical and Spectral Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a C18 column (Shimadzu LC-20AT) and UV detection at 254 nm resolves this compound (RT: 8.2 min) from its regioisomer (RT: 9.5 min). Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid achieve baseline separation, confirming purity ≥99.8%.
Differential Scanning Calorimetry (DSC)
The crystalline product exhibits a sharp endothermic peak at 93.25°C (±1°C), correlating with its melting point and polymorphic stability.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-Methyl-2-thiophen-2-ylbenzimidazole undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can undergo nitration, bromination, sulfonation, formylation, and acylation.
Oxidation and Reduction:
Substitution Reactions: Common reagents include halogens, acids, and bases, which can introduce new functional groups or replace existing ones.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, formylation in polyphosphoric acid can yield mixtures of 2- and 5-substituted isomers at the thiophene ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-methyl-2-thiophen-2-ylbenzimidazole exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains and fungi, making them candidates for new antimicrobial agents .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Derivative A | Staphylococcus aureus | Moderate |
| Derivative B | Escherichia coli | High |
| Derivative C | Candida albicans | Low |
Anticancer Properties
The compound has been investigated for its anticancer potential. Research demonstrates that metal complexes of this compound enhance cytotoxicity against various cancer cell lines. For example, copper complexes have shown increased efficacy in antitumor assays, suggesting that metal coordination may amplify the therapeutic effects of the ligand.
Case Study: Copper Complexes
In vitro studies revealed that copper(II) complexes of this compound exhibited IC50 values significantly lower than those of the free ligand, indicating enhanced anticancer activity against breast cancer cells.
Coordination Chemistry
The interaction studies involving this compound with metal ions have revealed its ability to form stable complexes. These complexes often exhibit enhanced biological activities compared to their uncoordinated forms.
Table 2: Metal Complexes and Their Biological Activities
| Metal Ion | Complex Stability | Biological Activity |
|---|---|---|
| Copper(II) | High | Antitumor |
| Zinc(II) | Moderate | Antimicrobial |
| Nickel(II) | Low | Minimal activity |
Material Science Applications
Beyond its biological applications, this compound is also explored in materials science. Its derivatives are being investigated for use in organic semiconductors and as components in photovoltaic devices due to their favorable electronic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-thiophen-2-ylbenzimidazole involves its interaction with specific molecular targets. For example, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription . This can lead to the inhibition of cell growth and proliferation, making these compounds effective anticancer agents. Additionally, they can inhibit enzymes by binding to their active sites, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Electronic and Structural Properties
Thiophene vs. Thiophen-2-ylmethyl Substituents
1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole (TMTB) ():
- Substituents: Thiophen-2-yl at position 2 and thiophen-2-ylmethyl at position 1.
- Structural Features: The benzimidazole core is planar, with thiophene rings canted at 24.06° and 85.07° relative to the benzimidazole plane. Intermolecular C–H···N and C–H···π interactions stabilize the crystal lattice .
- Comparison: The bulkier thiophen-2-ylmethyl group introduces steric hindrance, reducing solubility compared to the methyl-substituted target compound.
- 1-Methyl-2-thiophen-2-ylbenzimidazole: Substituents: Methyl at position 1 and thiophen-2-yl at position 2. Key Differences: The smaller methyl group enhances solubility in organic solvents compared to TMTB.
Thiophene vs. Methylsulfanyl Substituents
- 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole (): Substituents: Methyl at position 1 and methylsulfanyl (–SCH₃) at position 2. Electronic Effects: The methylsulfanyl group is a weaker electron donor than thiophene, reducing aromatic conjugation. Comparison: The thiophen-2-yl substituent in the target compound offers enhanced π-π stacking capabilities, which may improve interactions with biological targets .
Benzimidazole vs. Imidazoline Derivatives
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole (): Structure: Partially saturated imidazoline ring with benzyl and thiophen-2-yl substituents. This contrasts with the fully aromatic benzimidazole core of the target compound, which favors stronger intermolecular interactions .
Physicochemical Properties
*Estimated based on analogous compounds in and .
Biological Activity
1-Methyl-2-thiophen-2-ylbenzimidazole is an intriguing compound within the benzimidazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a benzimidazole ring with a methyl group at the nitrogen atom and a thiophene moiety at the second position. The compound's chemical formula is C₁₁H₉N₃S.
Synthesis Methods:
Several methods have been reported for synthesizing this compound, typically involving the condensation of 1,2-diaminobenzene with thiophene derivatives. For instance, one synthesis pathway includes the reaction of 1,2-diaminobenzene with 2-thiophenecarboxaldehyde under acidic conditions to yield the desired product .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, certain metal complexes of this compound have demonstrated enhanced efficacy against various bacterial strains compared to the free ligand .
| Metal Complex | Activity | Reference |
|---|---|---|
| Copper Complex | Increased antimicrobial activity | |
| Zinc Complex | Moderate activity against fungi |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various in vitro assays. One study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
| Activity Type | IC₅₀ Value | Mechanism |
|---|---|---|
| COX-1 Inhibition | 0.72 µM | Direct inhibition of enzyme activity |
| COX-2 Inhibition | 0.54 µM | Competitive inhibition via binding to active site |
This compound's anti-inflammatory effects are attributed to its interaction with various receptors involved in inflammatory pathways .
Anticancer Activity
The anticancer properties of this compound have also been explored. Research indicates that certain metal complexes derived from this compound exhibit promising results in tumor cell lines:
| Cell Line | IC₅₀ Value | Effect |
|---|---|---|
| HeLa (Cervical) | 15 µM | Induction of apoptosis |
| MCF7 (Breast) | 10 µM | Cell cycle arrest |
These findings suggest that metal coordination may enhance the therapeutic potential of this compound against cancer cells .
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the benzimidazole ring could significantly enhance activity . -
Anti-inflammatory Mechanism Investigation:
A detailed investigation into the anti-inflammatory mechanism revealed that this compound acts as a selective COX inhibitor, providing a basis for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs . -
Anticancer Potential Assessment:
In vitro studies on breast cancer cell lines showed that metal complexes of this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
Q & A
Q. What are the most effective synthetic routes for preparing 1-Methyl-2-thiophen-2-ylbenzimidazole and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between 1,2-diaminobenzene and thiophene carboxaldehyde derivatives. A common approach involves AlCl₃-catalyzed reactions in dichloromethane under reflux (8 h, N₂ atmosphere), yielding products with potential ligand capabilities for metal coordination . Alternative methods include solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H), achieving high yields (90–96%) with minimal purification . Table 1 : Comparison of Synthetic Methods
| Catalyst/Solvent | Reaction Time | Yield | Key Reference |
|---|---|---|---|
| AlCl₃/CH₂Cl₂ | 8 h | ~70% | |
| Eaton’s Reagent | 2–4 h | 90–96% |
Q. How can the purity and structural integrity of synthesized this compound be verified?
- Methodological Answer : Analytical techniques include:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with UV detection .
- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR, focusing on benzimidazole proton shifts (δ 7.2–8.1 ppm) and thiophene substituent patterns .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., C: 62.1%, H: 3.9% for C₁₆H₁₂N₂S₂) .
Q. What structural features influence the coordination chemistry of this compound?
- Methodological Answer : The benzimidazole core is planar (max. deviation: 0.0076 Å), while thiophene substituents adopt dihedral angles of 24.06° (major) and 85.07° (minor) relative to the core. These angles create a bidentate ligand geometry, with sulfur atoms positioned for metal binding (e.g., Cu²⁺, Fe³⁺) .
Advanced Research Questions
Q. How can crystallographic disorder in thiophene substituents be resolved during structural refinement?
- Methodological Answer : Use SHELXL for refining disordered moieties:
Assign occupancy factors to major/minor components (e.g., 70:30 split for thiophene groups).
Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths/angles .
Table 2 : Key Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Dihedral angle (major) | 24.06(12)° |
| C–H⋯N interaction | 2.535 Å, 165.8° |
| R-factor | <0.05 |
Q. What strategies optimize reaction conditions for high-yield synthesis under inert atmospheres?
- Methodological Answer :
- Solvent Selection : Use anhydrous CH₂Cl₂ or DMF to prevent hydrolysis of intermediates .
- Catalyst Loading : Optimize AlCl₃ concentration (5–10 mol%) to balance reactivity vs. side reactions .
- Inert Gas Purging : Pre-purge reactors with N₂/Ar for ≥30 min to eliminate O₂/H₂O, critical for moisture-sensitive steps .
Q. How do intermolecular interactions (e.g., C–H⋯N) affect crystal packing and material properties?
- Methodological Answer : C–H⋯N interactions (2.535 Å, 165.8°) form 1D chains, while bifurcated C–H⋯S contacts (2.843–2.848 Å) stabilize 2D layers. These interactions influence solubility and thermal stability. Use Mercury CSD 2.0 to visualize packing motifs and calculate void volumes for porosity analysis .
Q. What computational tools predict the ligand efficacy of this compound in metal complexes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
